(2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a hydroxyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the substitution reaction of benzyl alcohol with bromoacetone, followed by the reaction with p-toluenesulfonic acid to form the corresponding ester. This ester undergoes a ketone reaction with ethylene glycol, followed by hydrolysis under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce an amine.
Scientific Research Applications
(2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme-substrate interactions and protein structure.
Industry: It may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential anticancer activity.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Another compound with a methoxyphenyl group, used in various chemical applications.
Uniqueness
(2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which provide versatility in chemical reactions and potential biological activity.
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-9-3-2-6(4-8(9)12)7(5-11)10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)/t7-/m0/s1 |
InChI Key |
GDBLMGHCEJHWOR-ZETCQYMHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CN)C(=O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.